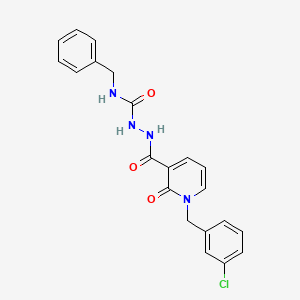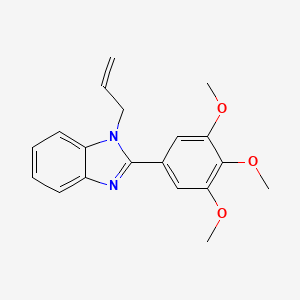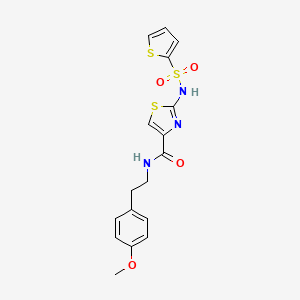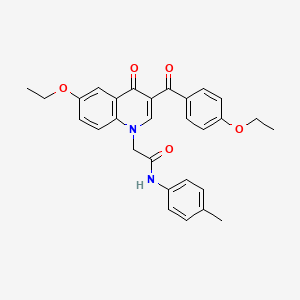![molecular formula C10H14N2O4 B2892902 ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate CAS No. 925982-34-9](/img/structure/B2892902.png)
ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate is a chemical compound with the CAS Number: 186387-87-1 . It has a molecular weight of 212.21 and its IUPAC name is ethyl (2Z)-2-cyano-3-ethoxy-2-propenoylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O4/c1-3-14-6-7 (5-10)8 (12)11-9 (13)15-4-2/h6H,3-4H2,1-2H3, (H,11,12,13)/b7-6- . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Stereoselectivity in Organic Synthesis
The reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate, under specific conditions, highlights the compound's role in highly stereoselective organic synthesis. This process exclusively yields the E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate variant due to thermodynamic control. The stereoselectivity is attributed to the resonance stabilization and steric hindrance favoring the E-isomer over the Z-isomer. This finding is crucial for understanding the behavior of similar compounds in synthetic organic chemistry, suggesting potential applications in the synthesis of stereospecific pharmaceuticals or materials (Kuangsen Sung et al., 2005).
Anticancer Research
Research on alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates has shown that these compounds bind with cellular tubulin, disrupt mitosis, and exhibit cytotoxic activity against experimental tumors in mice. This highlights the compound's potential application in the development of new anticancer agents, specifically by exploring modifications to the carbamate group to enhance therapeutic efficacy (C. Temple et al., 1989).
Food Safety and Environmental Toxicology
Ethyl carbamate (EC), widely present in fermented food products and alcoholic beverages, has been identified as a potential carcinogen. Studies on its formation, metabolism, and the development of analytical methods for its detection in food products are critical for ensuring food safety and public health. Research efforts aim at understanding EC's toxic effects on various organs and devising strategies to mitigate its presence in food products, indicating a broad application in food safety and environmental toxicology (Vemana Gowd et al., 2018).
Analytical Chemistry
The development of an indirect ELISA for determining ethyl carbamate in Chinese rice wine illustrates the compound's application in analytical chemistry, particularly in creating sensitive and specific assays for food contaminants. This approach, utilizing a pre-analysis derivatization step, enables effective monitoring of ethyl carbamate in a wide array of samples, showcasing the potential for developing similar assays for other toxic compounds in food and environmental samples (Lin Luo et al., 2017).
Alcoholic Beverage Industry
Efforts to prevent the accumulation of ethyl carbamate in alcoholic beverages involve various physical, chemical, enzymatic, and metabolic engineering technologies. This research is pivotal for the alcoholic beverage industry, aiming to enhance product safety without compromising quality. Such studies provide valuable insights into potential interventions that can be applied at both the laboratory and industrial scales to mitigate carcinogenic risks associated with alcoholic beverages (Xinrui Zhao et al., 2013).
Propiedades
IUPAC Name |
ethyl N-[(Z)-2-cyano-3-ethoxybut-2-enoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-15-7(3)8(6-11)9(13)12-10(14)16-5-2/h4-5H2,1-3H3,(H,12,13,14)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISKQZPDMZHRME-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C(=O)NC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C#N)\C(=O)NC(=O)OCC)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(isopropylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2892824.png)



![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2892830.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2892834.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2892839.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide](/img/structure/B2892841.png)